
2-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide include a molecular weight of 387.5. Other properties like XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized can be found in the PubChem database .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity 2-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide, as part of a broader class of compounds incorporating sulfamoyl moieties, has been synthesized and evaluated for antimicrobial efficacy. These compounds are designed through reactions that yield heterocyclic derivatives bearing a sulfonamide group, known for their antimicrobial properties. One study focused on creating a versatile set of these compounds, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. The antimicrobial evaluation of these newly synthesized compounds demonstrated promising results against both bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish et al., 2014).
Antimicrobial and Quantum Calculations Further investigations into the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives led to the creation of novel sulphonamide derivatives with significant antimicrobial activity. Computational calculations supported the experimental findings, offering insights into the compounds' molecular properties. This synergy between theoretical and experimental approaches aids in understanding the compounds' mechanisms of action and optimizes their antimicrobial efficacy (Fahim & Ismael, 2019).
Isoxazole-based Heterocycles The development of isoxazole-based heterocycles incorporating the sulfamoyl moiety illustrates the chemical versatility of these compounds in creating effective antimicrobial agents. The synthesis process involves reactions that generate various heterocyclic compounds, each evaluated for their antibacterial and antifungal activities. These compounds' ability to serve as effective antimicrobial agents underscores the potential of sulfonamide-bearing heterocycles in addressing microbial resistance (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity The exploration of pyrazole-acetamide derivatives for their role in forming coordination complexes with metal ions such as Co(II) and Cu(II) extends the application of these compounds beyond antimicrobial activity. These complexes exhibit significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The study of these compounds' coordination chemistry and antioxidant potential opens new avenues for research in bioinorganic chemistry and its implications for health and disease management (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-cyclohexyl-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-27(25,26)20-12-11-18(22-23-20)16-9-6-10-17(14-16)21-19(24)13-15-7-4-3-5-8-15/h6,9-12,14-15H,2-5,7-8,13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKTVIHNVXBKNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[(6-ethyl-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2370859.png)
![1-(2,3-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370860.png)
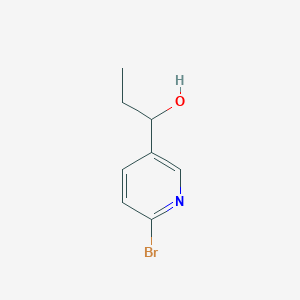
![Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2370865.png)
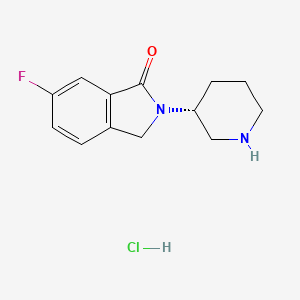
![3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370871.png)
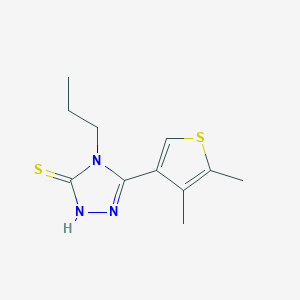
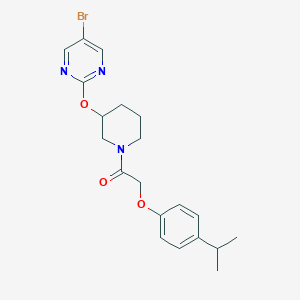
![methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2370875.png)
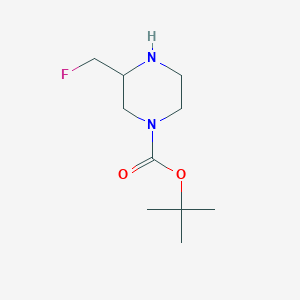
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370878.png)